![molecular formula C9H15N3O2 B2552959 3,4-dimethyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1999904-79-8](/img/structure/B2552959.png)
3,4-dimethyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 3,4-dimethyl-1[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one, is a derivative of the 1,2,4-triazole class. These compounds are known for their diverse biological activities and have been the subject of various synthetic strategies to explore their potential applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the reaction of various precursors under controlled conditions. For instance, the synthesis of 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives has been achieved by reacting 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with 4-(4-methylbenzoxy)benzaldehyde . Similarly, allylic derivatives of 6-amino-3-methyl-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one were synthesized using 18-crown-6-ether catalyzed reactions . These methods demonstrate the versatility of synthetic approaches in generating a wide array of 1,2,4-triazole derivatives.
Molecular Structure Analysis
The molecular structures of these compounds are often confirmed using various spectroscopic techniques such as IR, NMR (1H and 13C), and UV spectral data . X-ray diffraction analyses have also been employed to unequivocally confirm the structures of newly synthesized compounds . These analyses provide detailed insights into the molecular geometry, crystal packing, and intermolecular interactions that stabilize the compounds.
Chemical Reactions Analysis
1,2,4-Triazole derivatives undergo a variety of chemical reactions. For example, the oxidation of 1-methyl-3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one leads to a mixture of oxidation products . The base-catalyzed ring contraction of 6,7-dihydro-1-methyl-1H-1,2,5-triazepines to 2,3-dimethyl-1,2,4-triazines is another example of the chemical transformations these compounds can undergo . These reactions are crucial for the modification and functionalization of the 1,2,4-triazole core.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives, such as lipophilicity, pKa values, and antioxidant activities, have been extensively studied. The lipophilicity was investigated using HPLC, and the antioxidant activities were assessed through various in vitro assays, comparing them to standard antioxidants . Potentiometric titrations in non-aqueous solvents were used to determine pKa values . Additionally, the thermal degradation kinetics of these compounds were analyzed using methods like Coats–Redfern and Horowitz–Metzger .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Click Synthesis and Cytotoxicity Assay : A study detailed the click one-pot synthesis and spectral analyses of newly synthesized 1,4,5-trisubstituted 1,2,3-triazoles, focusing on their crystal structures, DFT studies, and brine shrimp cytotoxicity assay, highlighting the potential bioactive properties of such compounds (Ahmed et al., 2016).
Chemical Reactivity and Applications
- Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation : Research on palladium-catalyzed oxidative carbonylation reactions of prop-2-ynyl alpha-ketoesters and related compounds produced various heterocyclic derivatives, demonstrating the synthetic versatility of these compounds in forming complex structures (Bacchi et al., 2005).
Material Science and Coordination Chemistry
- Tautomerism and Metal Complexation : An investigation into the tautomerism and metal complexation of 2-acylmethyl-2-oxazolines provided insights into their structural properties and potential applications in coordination chemistry and metal-mediated catalysis (Jones et al., 2013).
Antimicrobial and Bioactive Compound Development
- Antimicrobial Screening : A study on the synthesis and antimicrobial screening of novel 1,3-dioxolanes linked to N-5 of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol showed moderate inhibitory activity against Candida albicans, suggesting their potential as antimicrobial agents (Ramadan et al., 2019).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4,5-dimethyl-2-(oxolan-2-ylmethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-7-10-12(9(13)11(7)2)6-8-4-3-5-14-8/h8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKMXFVRKOJLNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C)CC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

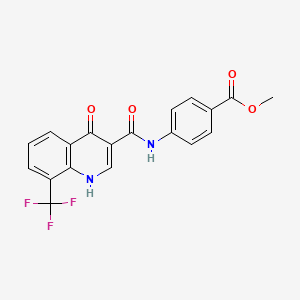
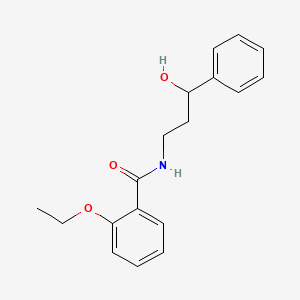
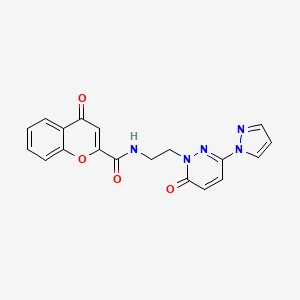
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B2552884.png)
![N-(cyclopropylmethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2552885.png)
![N-(2-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2552888.png)
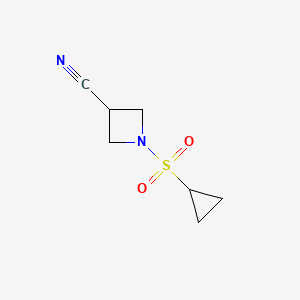


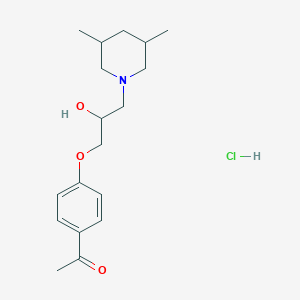
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methoxybenzamide](/img/structure/B2552895.png)
![2-(benzo[d]isoxazol-3-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2552896.png)
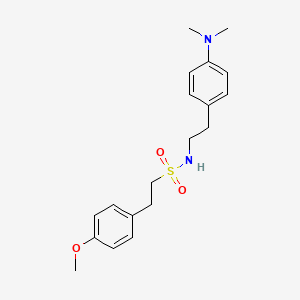
![4-(4-bromobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2552899.png)